molecular formula C10H9F3O3 B1612154 [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid CAS No. 170361-35-0

[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Cat. No. B1612154
M. Wt: 234.17 g/mol
InChI Key: DATMYZYLWFIMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is an organofluorine compound consisting of acetic acid carrying a 2-(2,2,2-trifluoroethoxy) substituent .


Molecular Structure Analysis

The molecular formula of “[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is C10H9F3O3, and its molecular weight is 234.17 . The SMILES string representation is OC(CC1=CC=C(C=C1)OCC(F)(F)F)=O .


Physical And Chemical Properties Analysis

“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is a solid at room temperature .

Scientific Research Applications

Pharmacology

Scientific Field

Pharmacology

Application Summary

This compound is explored for its potential use in drug design and synthesis, particularly as a precursor for creating molecules with biological activity.

Experimental Procedures

Researchers utilize [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in the synthesis of various bioactive molecules. The compound serves as a building block in organic synthesis, often undergoing reactions like esterification or amidation to yield derivatives for pharmacological testing.

Results

The synthesized derivatives exhibit a range of biological activities, which are quantified using assays to measure their efficacy and potency against specific targets, such as enzymes or receptors .

Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, this compound is used to study enzyme-substrate interactions and the role of phenylacetic acid derivatives in metabolic pathways.

Experimental Procedures

Biochemical assays are conducted to determine how [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid and its derivatives interact with enzymes. These procedures involve measuring reaction rates, binding affinities, and inhibition constants.

Results

The compound has been found to influence certain enzymatic activities, providing insights into its potential metabolic effects and mechanisms of action within biological systems .

Organic Chemistry

Scientific Field

Organic Chemistry

Application Summary

The compound is used in organic chemistry for the synthesis of complex molecules and the study of reaction mechanisms involving electron-rich phenyl rings.

Experimental Procedures

Organic chemists employ [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in various synthetic routes, utilizing its reactivity to introduce the trifluoroethoxy phenyl moiety into larger molecules.

Results

The reactions often yield high-purity products, as confirmed by spectroscopic analysis, demonstrating the compound’s utility in constructing complex organic molecules .

Materials Science

Scientific Field

Materials Science

Application Summary

This compound is investigated for its potential in creating new materials, such as polymers or coatings, that benefit from the unique properties imparted by the trifluoroethoxy group.

Experimental Procedures

Material scientists incorporate [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid into polymers through copolymerization or as a modifier to alter surface properties.

Results

The resulting materials exhibit altered hydrophobicity, thermal stability, and chemical resistance, making them suitable for specialized applications .

Environmental Science

Scientific Field

Environmental Science

Application Summary

The environmental impact of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is studied, including its biodegradability and potential as an environmental contaminant.

Experimental Procedures

Environmental scientists assess the compound’s stability and breakdown in various ecosystems, using analytical techniques to detect and quantify its presence in soil and water samples.

Results

Studies indicate that the compound has a moderate rate of degradation in environmental conditions, with specific breakdown products identified and quantified .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Analytical chemists use [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid as a standard or reagent in the development of analytical methods for detecting similar compounds.

Experimental Procedures

The compound is used in calibration curves and as a reference in mass spectrometry and chromatography to ensure accurate quantification of analytes in complex mixtures.

Results

The use of this compound in analytical methods has led to the development of sensitive and specific assays for detecting phenylacetic acid derivatives in various samples .

This analysis provides a detailed overview of the diverse applications of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid across different scientific fields, highlighting its versatility and importance in research.

Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

This compound is utilized in the design and synthesis of new medicinal agents, particularly those targeting gastric conditions.

Experimental Procedures

Medicinal chemists synthesize derivatives of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid to create new proton pump inhibitors (PPIs) for treating acid-related gastric diseases. The synthesis involves creating analogs of well-known PPIs with the inclusion of the trifluoroethoxy phenyl group .

Results

The new compounds demonstrate promising inhibitory effects on gastric acid secretion in preliminary in vitro assays, indicating potential for further development as therapeutic agents .

Cancer Research

Scientific Field

Cancer Research

Application Summary

Derivatives of this compound are investigated for their anti-cancer properties, with a focus on their mechanism of action against various cancer cell lines.

Experimental Procedures

Cancer researchers conduct in vitro and in vivo studies to evaluate the anti-cancer efficacy of synthesized 1,3,4-oxadiazoles tethered with the [4-(2,2,2-Trifluoroethoxy)phenyl] group. These studies involve testing the compounds against different cancer cell lines and analyzing their ability to induce apoptosis or inhibit cell proliferation .

Results

The studies reveal that certain derivatives exhibit significant anti-cancer activity, with potential as chemotherapeutic agents .

Synthetic Organic Chemistry

Scientific Field

Synthetic Organic Chemistry

Application Summary

The compound is used in the development of new synthetic methodologies and as an intermediate in the synthesis of complex organic structures.

Experimental Procedures

Organic chemists use [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in various synthetic transformations, such as cross-coupling reactions, to introduce the trifluoroethoxy phenyl moiety into target molecules .

Results

The reactions typically result in high yields and selectivity, showcasing the compound’s utility in constructing diverse organic molecules .

Chemical Biology

Scientific Field

Chemical Biology

Application Summary

In chemical biology, the compound is used to probe the function of biological molecules and to understand the chemical basis of biological processes.

Experimental Procedures

Chemical biologists employ [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in the design of molecular probes that can selectively bind to proteins or nucleic acids, allowing for the study of their function and interactions .

Results

The probes derived from this compound have enabled the identification and characterization of new biological targets, contributing to the understanding of complex biological systems .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

This compound is explored for its potential in creating nanomaterials and nanostructures, leveraging its unique chemical properties.

Experimental Procedures

Nanotechnologists incorporate [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid into the fabrication of nanoscale materials, such as nanoparticles or nanocomposites, to impart specific functionalities .

Results

The nanomaterials developed using this compound exhibit enhanced properties, such as increased stability and reactivity, which are beneficial for various applications in nanotechnology .

Computational Chemistry

Scientific Field

Computational Chemistry

Application Summary

Computational models and simulations are used to predict the behavior and properties of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid derivatives in various environments.

Experimental Procedures

Computational chemists perform molecular dynamics simulations and quantum chemical calculations to predict the reactivity, stability, and interactions of the compound’s derivatives .

Results

The computational studies provide valuable insights into the potential applications of these compounds, guiding experimental chemists in the design of new molecules .

Safety And Hazards

“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is classified as a combustible solid . It has the hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMYZYLWFIMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599140
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

CAS RN

170361-35-0
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Reactant of Route 3
Reactant of Route 3
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Reactant of Route 5
Reactant of Route 5
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.